2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide
Overview
Description
The compound “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide” is a chemical compound12. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide”. However, similar compounds have been synthesized and studied for their antimicrobial and antiproliferative activities3.Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroanalytical methods such as NMR, IR, and elemental analysis3. However, specific data for this compound is not readily available.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, average mass, and monoisotopic mass2. However, specific physical and chemical properties for this compound are not readily available.Safety And Hazards
There is no specific information available regarding the safety and hazards of “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide”.
Future Directions
The future directions for this compound could involve further research into its potential antimicrobial and anticancer properties. This could involve in vitro testing against various bacterial and fungal species, as well as cancer cell lines3. Additionally, molecular docking studies could be carried out to study the binding mode of the compound with various receptors3.
Please note that this information is based on the limited resources available and may not be fully comprehensive or accurate. For more detailed information, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3O3/c1-11-10-16(22)25-18(23)17(11)19(27)26-20(28)24-13-4-8-15(9-5-13)29-14-6-2-12(21)3-7-14/h2-10H,1H3,(H2,24,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPCDSGIUGQDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381854 | |
Record name | 2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide | |
CAS RN |
286430-85-1 | |
Record name | 2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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